cis-8-Octadecenoic acid chemical structure and properties
cis-8-Octadecenoic acid chemical structure and properties
An In-depth Technical Guide to cis-8-Octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-8-Octadecenoic acid (C18:1n-10) is a monounsaturated fatty acid and a positional isomer of the more common oleic acid (cis-9-octadecenoic acid).[1][2] While less studied than its C9 counterpart, cis-8-octadecenoic acid holds unique biological relevance and presents specific challenges and opportunities in chemical synthesis and analysis. It is found in natural sources such as partially hydrogenated vegetable oils and milk fat.[1][3] Recent research has begun to elucidate its role in skin physiology, particularly in relation to inflammatory responses, distinguishing its activity from other C18:1 isomers.[4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, biological significance, and analytical methodologies, designed to equip researchers and drug development professionals with the foundational knowledge required to explore its potential.
Molecular Profile and Physicochemical Properties
Chemical Structure and Isomerism
cis-8-Octadecenoic acid is a long-chain fatty acid with an 18-carbon backbone.[5] Its defining feature is a single carbon-carbon double bond located between the 8th and 9th carbon atoms, numbering from the carboxyl end. The "cis" (or "Z") configuration signifies that the hydrogen atoms attached to the double-bonded carbons are on the same side of the chain, resulting in a distinct kink.[6] This structural feature is critical as it differentiates it from its geometric isomer, trans-8-octadecenoic acid, and its various positional isomers like oleic acid (cis-9), petroselinic acid (cis-6), and vaccenic acid (cis-11).[1][7] This specific geometry influences its physical properties and its interaction with biological systems.
Nomenclature and Identifiers
-
Systematic IUPAC Name : (8Z)-octadec-8-enoic acid[5]
-
Common Name : cis-8-Octadecenoic acid
-
Synonyms : 8(Z)-Octadecenoic acid, C18:1(8Z), C18:1n-10, Δ8-cis-Octadecenoic acid[8][9]
-
CAS Number : 5684-71-9[10]
-
Molecular Formula : C18H34O2[10]
Physicochemical Data
The properties of cis-8-octadecenoic acid are dictated by its long hydrocarbon tail and the polar carboxylic acid head. The cis-double bond prevents the molecules from packing tightly, resulting in a lower melting point compared to its saturated counterpart, stearic acid.[6] It is typically a liquid at room temperature and is soluble in organic solvents like ethanol, DMF, and DMSO, but insoluble in water.[2][6]
| Property | Value | Source(s) |
| Molecular Weight | 282.46 g/mol | [9][10] |
| Molecular Formula | C18H34O2 | [10] |
| Physical State | Liquid | [6][9] |
| Purity | Commercially available at ≥98% | [7][8] |
| Topological Polar Surface Area | 37.30 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 15 | [1] |
| logP (calculated) | 6.11 - 6.5 | [1][5] |
| Solubility | Soluble in Ethanol, DMSO, DMF | [2] |
Spectral Analysis
Characterization of cis-8-octadecenoic acid relies on standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the position and cis geometry of the double bond. Specific chemical shifts for the vinylic protons and carbons are key identifiers.
-
Mass Spectrometry (MS) : When coupled with Gas Chromatography (GC-MS), it provides information on the molecular weight and fragmentation pattern, often after derivatization to its methyl ester (FAME).[11]
-
Infrared (IR) Spectroscopy : IR analysis can confirm the presence of the carboxylic acid functional group (O-H and C=O stretches) and the cis C=C double bond.
Synthesis and Purification
The synthesis of specific fatty acid isomers like cis-8-octadecenoic acid requires precise chemical control to establish the double bond at the correct position and with the desired cis-stereochemistry.
Synthetic Routes
A common and effective method for synthesizing cis-alkenes is the Wittig reaction . This approach offers high regioselectivity and stereoselectivity.
-
Causality of Choice : The Wittig reaction is chosen because it allows for the formation of a carbon-carbon double bond at a specific location by coupling an aldehyde with a phosphonium ylide. By using a stabilized or semi-stabilized ylide under specific conditions (e.g., low temperatures, specific bases like potassium t-butoxide), the reaction can be directed to strongly favor the formation of the Z (cis) isomer.[12] An alternative involving the semihydrogenation of an alkyne precursor using a poisoned catalyst (like Lindlar's catalyst) is also a viable strategy.[13]
A plausible Wittig synthesis for cis-8-octadecenoic acid would involve reacting n-decanal with the ylide generated from (8-carboxyheptyl)triphenylphosphonium bromide.
Detailed Laboratory Synthesis Protocol (Wittig Reaction Example)
This protocol outlines a generalized, self-validating procedure for synthesizing the methyl ester of cis-8-octadecenoic acid, which can then be hydrolyzed.
Step 1: Ylide Generation
-
To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add (8-methoxycarbonylheptyl)triphenylphosphonium bromide.
-
Add anhydrous tetrahydrofuran (THF) via cannula and cool the suspension to -50°C in a dry ice/acetone bath.
-
Slowly add a strong base, such as potassium t-butoxide in THF, dropwise over 1 hour. The formation of the deep orange-red ylide indicates a successful reaction. Stir for an additional 3 hours at this temperature.
-
Experimental Insight: The low temperature is critical to prevent side reactions and maintain the stability of the ylide, which is crucial for achieving high cis-selectivity.[12]
-
Step 2: Wittig Reaction
-
To the ylide solution, add a solution of n-decanal in anhydrous THF dropwise over 1.5 hours, ensuring the temperature remains at -50°C.
-
After the addition is complete, allow the reaction to slowly warm to -20°C and stir for 16 hours.[12]
-
Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
Step 3: Work-up and Ester Purification
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer three times with hexane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl cis-8-octadecenoate.
-
Purify the crude ester using silica gel column chromatography.
Step 4: Hydrolysis to the Free Fatty Acid
-
Dissolve the purified methyl ester in a mixture of methanol and 10% aqueous sodium hydroxide.[12]
-
Heat the mixture to reflux (approx. 70°C) for 3-4 hours.
-
Cool the reaction, acidify with 10% hydrochloric acid to a pH of ~2, and extract the free fatty acid with toluene.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield cis-8-octadecenoic acid.
Step 5: Final Purification & Validation
-
High purity can be achieved by recrystallization from methanol at low temperatures (e.g., -20°C).[12]
-
Self-Validation : The final product's identity and purity must be confirmed by GC-MS (as the FAME derivative), ¹H NMR, and ¹³C NMR to verify the isomer purity and absence of trans isomers or residual solvents.
Purification and Characterization Workflow
Caption: Workflow for synthesis, purification, and validation of cis-8-octadecenoic acid.
Biological Role and Mechanism of Action
While research is ongoing, cis-8-octadecenoic acid has been identified as a significant component of human sebum and is implicated in skin health and inflammation.
Known Biological Functions
-
Component of Sebum : It is one of the most abundant C18:1 fatty acid isomers found in human sebum, the oily substance secreted by sebaceous glands.[4]
-
Skin Inflammation : Studies have shown a positive correlation between the proportion of cis-8-octadecenoic acid in sebum and facial skin redness (erythema).[4] This suggests a potential role as a pro-inflammatory mediator in the skin.
-
Biosynthesis : In biological systems, cis-8-octadecenoic acid (18:1n-10) can be formed through the elongation of sapienic acid (16:1n-10).[14]
Interaction with Receptors and Signaling Pathways
Research suggests that, similar to oleic acid, cis-8-octadecenoic acid may exert its effects through specific cellular signaling pathways. One study indicated that it upregulates the expression of the pro-inflammatory cytokine interleukin-36γ (IL-36γ) in human keratinocytes. This effect appears to be mediated, at least in part, through the NMDA-type glutamate receptor .[4] The upregulation of the IL-36γ to IL-37 (anti-inflammatory) ratio may contribute to increased skin redness and inflammation.[4]
Caption: Proposed signaling pathway for cis-8-octadecenoic acid in skin inflammation.
Analytical Methodologies
Accurate identification and quantification of cis-8-octadecenoic acid, especially in complex biological matrices, requires high-resolution analytical techniques due to the presence of numerous isomers.
Chromatographic Techniques
Gas Chromatography (GC) is the gold standard for fatty acid analysis.
-
Method : The fatty acids are first converted to their more volatile Fatty Acid Methyl Esters (FAMEs) via transesterification.[15][16] The FAMEs are then separated on a highly polar capillary column (e.g., SP-2560).[17][18]
-
Causality of Choice : Highly polar cyanopropyl stationary phases in columns like the SP-2560 allow for the separation of FAME isomers based on subtle differences in polarity and geometry (cis vs. trans) and the position of the double bond.[17][19]
-
Detection : A Flame Ionization Detector (FID) is standard for quantification, while Mass Spectrometry (MS) is used for definitive identification based on fragmentation patterns.[18]
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) can also be used for separating unsaturated fatty acid isomers. The silver ions interact reversibly with the double bonds, allowing for separation based on the degree of unsaturation and geometry.[18]
Detailed Protocol: Quantification in Biological Samples (Sebum)
This protocol provides a framework for the extraction and analysis of cis-8-octadecenoic acid from a lipid-rich matrix.
Step 1: Sample Collection and Lipid Extraction
-
Collect sebum samples from the skin surface using appropriate collection strips or swabs.
-
Perform a lipid extraction using a modified Bligh-Dyer method with a methanol/chloroform/water solvent system.[15]
-
Add an internal standard (e.g., C17:0 or C21:0 fatty acid) at the beginning of the extraction for accurate quantification.[17]
-
Separate the phases by centrifugation. The lipids, including the free fatty acids, will be in the lower chloroform phase.
Step 2: Derivatization to FAMEs
-
Evaporate the chloroform extract to dryness under a stream of nitrogen.
-
Add a reagent such as 14% boron trifluoride in methanol (BF₃-methanol) or acidic methanol.[16]
-
Heat the sample in a sealed vial at 100°C for 30-60 minutes to convert all fatty acids to their methyl esters.
-
Cool the sample, add water and hexane, vortex, and centrifuge. The FAMEs will partition into the upper hexane layer.
Step 3: GC-FID/MS Analysis
-
Transfer the hexane layer to a GC vial.
-
Inject the sample into a GC system equipped with a highly polar capillary column (e.g., SP-2560, 100 m length).
-
Use a temperature program that provides optimal separation of the C18:1 isomers. A slow temperature ramp is often required.[19]
-
Identify the cis-8-octadecenoic acid methyl ester peak by comparing its retention time to a certified reference standard. Confirm identity using MS if available.
-
Quantify the peak area relative to the internal standard to determine its concentration in the original sample.
Validation : The method's accuracy is validated by the clear separation of cis-8-octadecenoic acid from its neighboring isomers (e.g., cis-7 and cis-9) and the use of a certified reference standard for positive identification and calibration.[17]
Conclusion
cis-8-Octadecenoic acid, though less prominent than oleic acid, is an important fatty acid isomer with distinct biological functions, particularly in skin physiology. Its unique structure presents specific challenges in both chemical synthesis, where stereocontrol is paramount, and in analysis, where high-resolution chromatography is necessary to resolve it from other isomers. As research continues to uncover its role in inflammatory pathways and other biological processes, the robust methodologies for its synthesis and quantification outlined in this guide will be critical for advancing our understanding and exploring its potential in drug development and dermatological science.
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